2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine
Description
2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine is a triazolopyridazine derivative characterized by a 3,4-dimethoxyphenyl substituent at the 3-position of the heterocyclic core and an ethanamine group attached via an ether linkage at the 6-position. This compound belongs to a class of nitrogen-containing heterocycles known for their pharmacological relevance, particularly as enzyme inhibitors and protein binders. Its molecular formula is inferred to be C₁₆H₁₇N₅O₃, with a molecular weight of approximately 339.35 g/mol, based on similar triazolopyridazine derivatives .
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-21-11-4-3-10(9-12(11)22-2)15-18-17-13-5-6-14(19-20(13)15)23-8-7-16/h3-6,9H,7-8,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJZLFYLWMBVAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine typically involves multiple steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable dimethoxyphenyl halide with the triazole intermediate.
Formation of the Pyridazine Ring: The pyridazine ring is formed by the cyclization of the triazole intermediate with appropriate dicarbonyl compounds under acidic or basic conditions.
Introduction of the Ethanamine Moiety: The final step involves the introduction of the ethanamine moiety through an ether linkage. This can be achieved by reacting the pyridazine intermediate with an appropriate ethanamine derivative under suitable conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This can lead to the formation of oxidized derivatives with potential changes in biological activity.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. This can result in the formation of reduced derivatives with different pharmacological properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and acylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine involves its interaction with specific molecular targets. The compound has been shown to bind to certain receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolopyridazine scaffold is a versatile pharmacophore, with modifications at the 3- and 6-positions significantly influencing biological activity, selectivity, and physicochemical properties. Below is a detailed comparison with structurally related compounds:
PDE4 Inhibitors
- Compound 18 ():
- Structure: (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine.
- Activity: Exhibits IC₅₀ < 10 nM against PDE4A and >1,000-fold selectivity over other PDE isoforms.
- Key Feature: The tetrahydrofuran-3-yloxy group enhances isoform selectivity and cellular permeability .
- Target Compound :
Protein Binders and Bromodomain Inhibitors
- AZD5153 (): Structure: Contains a methoxy-triazolopyridazine core linked to a piperidinylphenoxyethyl group. Activity: Potent bromodomain and extraterminal (BET) inhibitor (Kd = 6–30 nM). Key Feature: The piperidinylphenoxyethyl chain facilitates hydrophobic interactions with BET pockets .
- PEF(S) Binders ():
- Target Compound: Structural Difference: The ethanamine group may act as a hydrogen bond donor, contrasting with the alkoxy chains in PEF(S) binders.
Lin28 and Epigenetic Modulators
Structural and Functional Data Table
Key Research Findings
Substituent-Driven Selectivity: The 3,4-dimethoxyphenyl group in the target compound may enhance PDE4 binding compared to mono-methoxy or fluorophenyl analogs, as seen in PDE4 inhibitors .
Ethanamine vs.
Toxicity Considerations : Methoxyphenyl derivatives exhibit moderate acute toxicity, suggesting the need for protective handling .
Biological Activity
The compound 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine is a novel organic compound with potential pharmacological applications. Its unique structure combines a triazolopyridazine core with a dimethoxyphenyl moiety, which may contribute to various biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on different biological targets, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
It features:
- A triazolopyridazine core known for its interaction with various biological targets.
- A dimethoxyphenyl group that may enhance binding affinity and solubility.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The triazolopyridazine moiety may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Biological Activity Overview
Research has indicated several potential biological activities for this compound:
Antitumor Activity
Studies have shown that derivatives of triazolopyridazines exhibit significant antitumor properties. For instance, compounds similar to this compound have demonstrated efficacy against various cancer cell lines.
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| HCT-116 (Colon) | 6.2 | Active |
| T47D (Breast) | 27.3 | Active |
These results suggest that the compound may serve as a lead for developing new anticancer agents.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Antimicrobial Activity
Preliminary studies suggest that derivatives containing the triazolopyridazine core possess antimicrobial properties against a range of pathogens. The mechanism appears to involve disruption of bacterial cell membranes.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Antitumor Efficacy : A study involving a series of triazole derivatives reported significant inhibition of tumor growth in animal models when treated with compounds structurally related to this compound.
- Inflammation Models : In vivo models demonstrated reduced edema in subjects treated with the compound during inflammatory challenges.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
